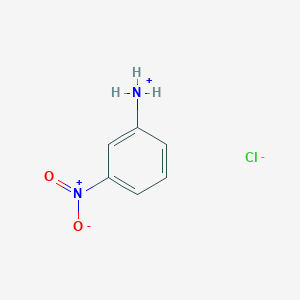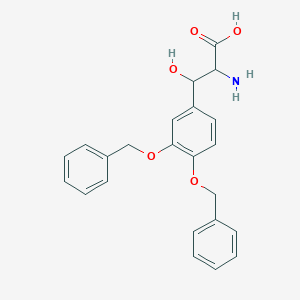
4-Nitrophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl phosphate can be synthesized by treating p-nitrophenol with phosphorus oxychloride (POCl3) followed by hydrolysis to yield 4-nitrophenyl phosphoric acid . This intermediate can then be neutralized to form 4-nitrophenyl monosodium phosphate or 4-nitrophenyl disodium phosphate .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process includes the addition reaction of p-nitrophenol with POCl3, followed by hydrolysis and neutralization to obtain the desired phosphate salts . The final product is typically obtained as a white powder through vacuum freeze drying .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrophenyl phosphate undergoes hydrolysis, particularly in the presence of phosphatases, to produce 4-nitrophenol and inorganic phosphate . This reaction is commonly used in enzyme assays to measure phosphatase activity .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in an aqueous buffer solution at an alkaline pH, often using glycine or diethanolamine buffers . The reaction can be stopped by adding a strong alkali such as sodium hydroxide .
Major Products: The primary product of the hydrolysis of this compound is 4-nitrophenol, which is yellow in color and can be measured spectrophotometrically .
Aplicaciones Científicas De Investigación
4-Nitrophenyl phosphate is widely used in scientific research for various applications:
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate ester bond, resulting in the release of 4-nitrophenol and inorganic phosphate . The reaction proceeds through the formation of a covalent enzyme-phosphate intermediate, which is then hydrolyzed to release the products .
Comparación Con Compuestos Similares
4-Nitrophenyl phosphate is unique in its use as a chromogenic substrate for phosphatase assays. Similar compounds include:
4-Nitrophenyl acetate: Used as a substrate for carbonic anhydrase assays.
4-Nitrophenyl-β-D-glucopyranoside: Used to assay various glycosidase enzymes.
Bis(4-nitrophenyl) phosphate: Another substrate used in phosphatase assays.
These compounds share the common feature of releasing 4-nitrophenol upon enzymatic cleavage, making them useful in various biochemical assays .
Propiedades
Número CAS |
12778-12-0 |
|---|---|
Fórmula molecular |
C6H4NO6P-2 |
Peso molecular |
217.07 g/mol |
Nombre IUPAC |
(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |
Clave InChI |
XZKIHKMTEMTJQX-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
Números CAS relacionados |
32348-90-6 (magnesium salt) 32348-91-7 (di-ammonium salt) 4264-83-9 (di-hydrochloride salt) 54306-27-3 (hydrochloride salt) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(Acetylamino)phenylsulfonyl]-L-proline](/img/structure/B7797554.png)
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B7797566.png)




![2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B7797605.png)

